molecular formula C15H16N2O4S B2892396 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea CAS No. 1351597-90-4

1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea

Cat. No.: B2892396
CAS No.: 1351597-90-4
M. Wt: 320.36
InChI Key: LTLOLSWTSQXTFQ-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3-methylthiophen-2-yl moiety linked via a hydroxyethyl spacer. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which often enhances target binding affinity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-4-5-22-14(9)11(18)7-16-15(19)17-10-2-3-12-13(6-10)21-8-20-12/h2-6,11,18H,7-8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLOLSWTSQXTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Urea Derivatives with Thiophene/Benzodioxol Moieties

Several structurally related urea analogs have been synthesized, differing in substituents and linkage patterns (Table 1):

Table 1: Key Urea Derivatives with Thiophene/Benzodioxol Groups
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Reference
1-(2H-1,3-Benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea C₁₅H₁₃F₃N₂O₃S 358.3 Trifluoroethyl, thiophen-3-ylmethyl Isocyanate-amine coupling
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea C₁₆H₁₈N₂O₃S 318.4 Dihydrobenzofuran, thiophen-2-ylmethyl Multi-step alkylation/cyclization
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea C₁₈H₁₅N₅O₂S 373.4 Tetrahydrobenzo[b]thiophene, cyano group Condensation with hydrazine derivatives

Key Observations :

  • Synthetic Routes : Urea linkages are typically formed via coupling reactions between isocyanates and amines or through cyclocondensation.

Benzodioxol-Containing Chalcones and Derivatives

Chalcones (1,3-diarylprop-2-en-1-ones) with benzodioxol groups share structural motifs with the target compound’s benzodioxol moiety (Table 2):

Table 2: Benzodioxol Chalcones and Cyclohexenones
Compound Structural Features Synthesis Method Characterization Techniques Reference
Ethyl 4-(1,3-benzodioxol-5-yl)-6-(aryl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexenone core, ester group Michael addition of chalcones XRD, ¹H/¹³C NMR, IR, LCMS
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-chroman-8-yl)prop-2-en-1-one Propenone bridge, chroman ring Aldol condensation Single-crystal XRD, NMR

Key Observations :

  • Conformational Rigidity: Chalcones exhibit planar propenone bridges (e.g., 6.2°–8.2° dihedral angles in ), whereas the hydroxyethyl spacer in the target urea compound introduces torsional flexibility.
  • Hydrogen Bonding : The S(5) hydrogen-bonding motif in chalcones contrasts with the urea’s N–H···O interactions, which may influence solubility and crystal packing.

Benzothiazole Ureas

Benzothiazole-urea hybrids, such as 1-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea, share the urea pharmacophore but differ in core heterocycles:

  • Synthesis : Involves Suzuki coupling for aryl-urea linkage.
  • Bioactivity : Benzothiazole derivatives are often explored as kinase inhibitors, whereas thiophene-urea analogs may target enzymes like squalene synthase.

Preparation Methods

From Piperonal via Hofmann Rearrangement

Piperonal (1 , 1,3-benzodioxole-5-carbaldehyde) serves as a common starting material for benzodioxole-containing intermediates. Conversion to 1,3-benzodioxol-5-ylamine (2 ) is achieved via the Hofmann rearrangement of the corresponding azide (Table 1):

Step Reagents/Conditions Yield (%) Reference
1. Piperonal + NH₂OH·HCl → Oxime 85
2. Oxime + TsCl → Tosylate 78
3. Tosylate + NaN₃ → Azide 90
4. Azide + H₂O (Δ) → Amine 2 65

Subsequent treatment of 2 with phosgene generates 1,3-benzodioxol-5-yl isocyanate (3 ), a key electrophile for urea formation.

Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine

Thiophene Functionalization via Grignard Addition

3-Methylthiophene-2-carbaldehyde (4 ) undergoes nucleophilic addition with methylmagnesium bromide to yield 2-(3-methylthiophen-2-yl)propan-2-ol (5 ). Bromination followed by azidation and Staudinger reduction furnishes the primary amine 6 (Table 2):

Step Reagents/Conditions Yield (%) Reference
1. 4 + MeMgBr → 5 88
2. 5 + PBr₃ → Bromide 75
3. Bromide + NaN₃ → Azide 82
4. Azide + PPh₃/H₂O → Amine 6 68

Urea Formation Strategies

Isocyanate-Amine Coupling

Reaction of 1,3-benzodioxol-5-yl isocyanate (3 ) with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine (6 ) in anhydrous dichloromethane at 0°C affords the target urea in 72% yield (Scheme 1). Excess triethylamine is employed to scavenge HCl generated during the reaction.

Scheme 1
3 + 6 → 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea

Carbodiimide-Mediated Coupling

Alternative routes utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the benzodioxol-5-yl carboxylic acid (7 ) for coupling with amine 6 . This method avoids phosgene but requires additional steps to synthesize 7 from piperonal.

Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvent : Dichloromethane outperforms THF or DMF due to better solubility of intermediates.
  • Temperature Control : Reactions conducted below 10°C minimize side reactions (e.g., isocyanate dimerization).

Protecting Group Strategies

The hydroxyl group in 6 is susceptible to oxidation or unintended nucleophilic attack. Protection as a tert-butyldimethylsilyl (TBS) ether prior to urea formation, followed by deprotection with TBAF, improves yields by 15–20%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole), 6.78 (s, 1H, benzodioxole), 6.72 (d, J = 8.0 Hz, 1H, benzodioxole), 6.45 (d, J = 5.2 Hz, 1H, thiophene), 4.95 (s, 1H, OH), 3.55 (m, 2H, CH₂NH), 2.30 (s, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-O-C benzodioxole).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity with a retention time of 6.8 min.

Scalability and Industrial Relevance

A kilogram-scale synthesis demonstrated 64% overall yield using phosgene-free EDC/NHS protocols, underscoring industrial viability. Catalyst recycling and continuous-flow systems are under investigation to enhance sustainability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this urea derivative, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between benzodioxole and thiophene derivatives. Key steps include:

  • Urea bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve yield .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR track intermediate formation .
    • Data Table :
StepReagentsConditionsYield (%)
Urea CouplingEDC/HOBt, DMF0°C, 12 h65–75
PurificationSilica gel columnHexane:EtOAc (3:1)>95% purity

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H^1H- and 13C^{13}C-NMR : Assign signals for benzodioxole (δ 6.7–7.1 ppm), thiophene (δ 7.2–7.5 ppm), and urea NH (δ 5.8–6.2 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
  • Data collection : Bruker APEX-II CCD, Mo-Kα radiation (λ = 0.71073 Å) .
  • Hydrogen bonding : Identify intramolecular interactions (e.g., O–H···O) to confirm stereochemistry .
  • Validation : Check R-factor (<0.05) and electron density maps using PLATON .
    • Example : A similar benzodioxole-thiophene urea derivative showed a dihedral angle of 14.32° between rings, confirmed via SHELXL .

Q. How can researchers design assays to evaluate its biological activity against cancer targets?

  • Methodology :

  • In vitro assays :
  • Kinase inhibition : Use ADP-Glo™ assay for IC50_{50} determination .
  • Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target identification : Molecular docking (AutoDock Vina) to predict binding to EGFR or PI3K .

Q. How to address contradictions in pharmacological data across similar urea derivatives?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., methylthiophene vs. furan) on IC50_{50} .
  • Meta-analysis : Use PubChem BioAssay data to identify outliers due to assay conditions (e.g., pH, serum proteins) .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : SwissADME for CYP450 interactions and Lipinski’s Rule of Five .
  • Metabolite profiling : LC-MS/MS to detect oxidative metabolites (e.g., sulfoxidation of thiophene) .

Methodological Challenges

Q. How to mitigate purity challenges during large-scale synthesis?

  • Solutions :

  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H2 _2O) for recrystallization .
  • VLC purification : Use silica gel with gradient elution (hexane → EtOAc) to remove polar byproducts .

Q. What strategies improve reproducibility in bioactivity studies?

  • Solutions :

  • Standardized protocols : Pre-incubate compounds with serum albumin to account for protein binding .
  • Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) .

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